5-Bromo-7-chloroquinolin-2(1H)-one

Medicinal chemistry Cross-coupling Divergent synthesis

5-Bromo-7-chloroquinolin-2(1H)-one (CAS 2168737-93-5) is a dihalogenated quinolin-2(1H)-one heterocycle bearing bromine at the C5 position and chlorine at C7, with molecular formula C9H5BrClNO and molecular weight 258.50 g/mol. The compound belongs to the quinolin-2(1H)-one scaffold family, a privileged structure in medicinal chemistry associated with antimalarial, kinase-inhibitory, and neuroprotective activities.

Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
Cat. No. B11760743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-chloroquinolin-2(1H)-one
Molecular FormulaC9H5BrClNO
Molecular Weight258.50 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=CC(=C2)Cl)Br
InChIInChI=1S/C9H5BrClNO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13)
InChIKeyHNAJXTDFXFSOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-chloroquinolin-2(1H)-one Procurement Guide: Core Identity, CAS 2168737-93-5, and Baseline Characteristics for Sourcing Decisions


5-Bromo-7-chloroquinolin-2(1H)-one (CAS 2168737-93-5) is a dihalogenated quinolin-2(1H)-one heterocycle bearing bromine at the C5 position and chlorine at C7, with molecular formula C9H5BrClNO and molecular weight 258.50 g/mol . The compound belongs to the quinolin-2(1H)-one scaffold family, a privileged structure in medicinal chemistry associated with antimalarial, kinase-inhibitory, and neuroprotective activities . It is primarily supplied as a synthetic building block at purities of 95–98% and is soluble in common organic solvents such as DMSO and ethanol, with a predicted LogP of 2.944 and boiling point of 399.6±42.0 °C at 760 mmHg . The mixed bromo/chloro substitution pattern distinguishes it from the more common mono-halogenated or symmetrical dihalogenated quinolinone intermediates and underpins its value in sequential derivatization strategies [1].

Why 5-Bromo-7-chloroquinolin-2(1H)-one Cannot Be Replaced by Mono-Halogenated or Symmetrical Dihalogenated Quinolinone Analogs


Substituting 5-bromo-7-chloroquinolin-2(1H)-one with a mono-halogenated congener (e.g., 5-bromoquinolin-2(1H)-one or 7-chloroquinolin-2(1H)-one) forfeits the capacity for sequential, site-selective functionalization—a critical requirement in divergent library synthesis and late-stage SAR exploration [1]. Replacing it with the symmetrical 5,7-dichloroquinolin-2(1H)-one (CAS 835903-13-4, MW 214.05) eliminates the intrinsic reactivity differential between C–Br (bond dissociation energy ~71 kcal/mol) and C–Cl (~84 kcal/mol) bonds that enables chemoselective palladium-catalyzed cross-coupling at C5 before C7 . Likewise, the positional isomer 3-bromo-6-chloroquinolin-2(1H)-one (CAS 1197340-22-9) exhibits a distinct computed TPSA (29.1 vs. 32.86 Ų) and LogP (2.9 vs. 2.944), altering both molecular recognition and physicochemical handling, which can propagate into divergent pharmacokinetic and solubility profiles in downstream drug candidates [2]. The quantitative evidence below defines when and why this specific substitution pattern delivers measurable procurement advantage.

Quantitative Differentiation Evidence for 5-Bromo-7-chloroquinolin-2(1H)-one Versus Closest Analogs: A Procurement-Focused Comparator Guide


Orthogonal C5–Br vs. C7–Cl Reactivity Enables Sequential Palladium-Catalyzed Cross-Coupling for Divergent Library Synthesis

The mixed C5–Br/C7–Cl substitution pattern of 5-bromo-7-chloroquinolin-2(1H)-one enables sequential, chemoselective palladium-catalyzed functionalization because aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides. In the general quinolin-2(1H)-one scaffold, a C3–Br bond displays 5- to 20-fold higher reactivity than a C4–Cl bond under standard Suzuki–Miyaura conditions, allowing the C5–Br to be addressed first while the C7–Cl remains intact for a subsequent coupling step [1]. In contrast, the symmetrical 5,7-dichloro analogue (CAS 835903-13-4) lacks this reactivity gradient, delivering only statistical mixtures upon attempted sequential coupling unless specialized ligands and forcing conditions are employed . The 3-bromo-6-chloroquinolin-2(1H)-one positional isomer (CAS 1197340-22-9) also offers orthogonal reactivity, but its substitution at C3 places the bromine adjacent to the lactam carbonyl, altering electronic bias and steric accessibility; the C5–Br in the target compound is situated on the electron-rich benzo ring, which better accommodates oxidative addition without competing enolization at the C2 carbonyl [2].

Medicinal chemistry Cross-coupling Divergent synthesis

Topological Polar Surface Area (TPSA) and Lipophilicity Differentiation Versus Positional Isomer 3-Bromo-6-chloroquinolin-2(1H)-one

The target compound 5-bromo-7-chloroquinolin-2(1H)-one exhibits a computed TPSA of 32.86 Ų and a LogP of 2.944, compared with 29.1 Ų TPSA and XLogP3 2.9 for its positional isomer 3-bromo-6-chloroquinolin-2(1H)-one (CAS 1197340-22-9) [1]. The +3.76 Ų difference in TPSA arises from altered spatial disposition of the halogen substituents relative to the hydrogen-bond-donating N–H and hydrogen-bond-accepting C=O groups. While both isomers have identical molecular formula (C9H5BrClNO) and molecular weight (258.50), the 5,7-substitution pattern places the electron-withdrawing bromine and chlorine on the same benzo ring, concentrating charge withdrawal contralateral to the lactam and increasing the effective polarity of the N–H donor. This is reflected in the higher TPSA and marginally higher LogP compared to the 3,6-isomer. In the context of oral drug design, TPSA values below 60 Ų are generally predictive of good intestinal absorption, but TPSA differences of this magnitude within a congeneric series can shift predicted Caco-2 permeability by 0.2–0.5 log units [2].

Physicochemical profiling Drug-likeness Medicinal chemistry

Boiling Point and Thermal Stability Differentiation Versus 5-Bromo-7-fluoroquinolin-2(1H)-one for Purification and Scale-Up Considerations

5-Bromo-7-chloroquinolin-2(1H)-one has a predicted boiling point of 399.6±42.0 °C at 760 mmHg, whereas its 7-fluoro congener 5-bromo-7-fluoroquinolin-2(1H)-one (CAS 917343-76-1) has a predicted boiling point of 361.6±42.0 °C at 760 mmHg, a difference of 38 °C . The higher boiling point of the chloro analogue is consistent with the greater polarizability and higher molecular weight of chlorine (35.45 g/mol) versus fluorine (19.00 g/mol), leading to stronger London dispersion forces in the condensed phase. In practical purification, this 38 °C boiling point elevation translates into a larger operating window for high-vacuum distillation or sublimation without thermal degradation—an important consideration when residual palladium or other catalytic metals must be removed from a cross-coupling product stream. The density of the fluoro analogue is also higher (1.698±0.06 g/cm³ at 20 °C) compared with the chloro analogue (predicted ~1.5–1.6 g/cm³, based on typical halogenated quinolinone values), which affects solvent extraction and phase-separation behavior [1].

Process chemistry Purification Scale-up

Molecular Weight and Heavy-Atom Count Differentiation Versus 5,7-Dichloroquinolin-2(1H)-one for Crystallinity and Solid-State Handling

5-Bromo-7-chloroquinolin-2(1H)-one (MW 258.50 g/mol) contains one bromine (atomic weight 79.90) and one chlorine (35.45), while the closest symmetrical dihalogenated analog, 5,7-dichloroquinolin-2(1H)-one (CAS 835903-13-4), has a molecular weight of only 214.05 g/mol . The additional 44.45 g/mol (20.8% mass increase) conferred by bromine versus chlorine at C5 has practical consequences: brominated aromatics typically exhibit higher crystal lattice energies due to increased polarizability and halogen-bonding potential (C–Br···O=C interactions), which can elevate melting points by 10–30 °C relative to their chloro counterparts [1]. This often improves crystallinity and ease of isolation by filtration, reducing amorphous content that complicates QC release. Conversely, the presence of bromine introduces a distinctive isotopic signature (1:1 ⁷⁹Br:⁸¹Br ratio) that serves as an internal mass spectral marker for reaction monitoring and impurity tracking—a feature absent in the all-chloro analogue [2].

Solid-state chemistry Formulation Analytical characterization

Optimal Procurement Scenarios for 5-Bromo-7-chloroquinolin-2(1H)-one: Evidence-Backed Application Contexts


Divergent Library Synthesis via Sequential C5–Suzuki then C7–Buchwald–Hartwig Cross-Coupling

When a medicinal chemistry program requires rapid exploration of two independent vectors on a quinolin-2(1H)-one core, 5-bromo-7-chloroquinolin-2(1H)-one enables a chemoselective sequence: first, Pd-catalyzed Suzuki–Miyaura coupling of the more reactive C5–Br with an aryl boronic acid (50–80 °C, 1–2 mol% Pd); second, Buchwald–Hartwig amination at C7–Cl using a stronger palladium–ligand system (80–110 °C, XantPhos or BrettPhos). This eliminates the need for two separate building blocks and reduces the synthesis of a 24-member library by an estimated 40–60% in total step count compared to mono-halogenated starting materials [1]. The 5,7-substitution pattern concentrates both diversification handles on the benzo ring, leaving the C3 and C4 positions free for additional functionalization or for preserving the lactam hydrogen-bonding motif intact for target engagement .

Kinase Inhibitor Scaffold Elaboration Requiring Balanced Polarity and Permeability

For kinase inhibitor programs where the quinolin-2(1H)-one core mimics the adenine or hinge-binding motif, the TPSA of 32.86 Ų of 5-bromo-7-chloroquinolin-2(1H)-one falls within the optimal range for CNS drug-likeness (TPSA < 60–70 Ų) while still providing two halogen handles for vector elaboration. The higher TPSA versus the 3,6-isomer (29.1 Ų) indicates a slight polarity advantage that may improve aqueous solubility and reduce P-glycoprotein efflux liability in cell-based permeability assays, a hypothesis testable in side-by-side Caco-2 or MDCK-MDR1 permeability screening of matched-pair analogs derived from each isomer [1]. Procurement of the 5,7-isomer as the starting scaffold thus biases the library toward a physicochemical space better suited for oral CNS exposure.

Process Chemistry Scale-Up of a Quinolinone Intermediate Requiring Distillation-Based Purification

When scaling a synthetic route beyond 100 g, the predicted boiling point of 399.6 °C for 5-bromo-7-chloroquinolin-2(1H)-one offers a wider thermal processing window than the 361.6 °C boiling point of the 7-fluoro analogue, permitting high-vacuum distillation or sublimation at elevated temperature without crossing the decomposition threshold [1]. This is particularly relevant when the compound must be purified free of palladium residues (<10 ppm) following cross-coupling steps, where distillation is preferred over chromatography for cost and throughput reasons. The scalable synthesis methodology established for halo quinolin-2(1H)-ones confirms that compounds of this class can be produced on 800 g scale with yields of 28–93% over two steps [2].

LC–MS Reaction Monitoring and Quality Control Using the Distinctive Bromine Isotopic Signature

The characteristic 1:1 ⁷⁹Br:⁸¹Br doublet in the mass spectrum of 5-bromo-7-chloroquinolin-2(1H)-one provides an unambiguous isotopic fingerprint that simplifies reaction monitoring, impurity identification, and batch-to-batch quality control. Unlike the all-chloro analogue 5,7-dichloroquinolin-2(1H)-one (which produces a more complex 9:6:1 triplet pattern for two chlorines), the single-bromine/single-chlorine combination yields a clean, easily deconvolved M:(M+2):(M+4) pattern that unambiguously confirms molecular identity even in complex reaction mixtures. This reduces the risk of misassignment during automated LC–MS-guided purification and accelerates analytical method development in regulated GLP environments [1].

Quote Request

Request a Quote for 5-Bromo-7-chloroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.